molecular formula C16H21N3S B458554 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 354550-01-9

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Katalognummer: B458554
CAS-Nummer: 354550-01-9
Molekulargewicht: 287.4g/mol
InChI-Schlüssel: PCXINPCECFQLBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a unique structure that combines a piperidine ring, a cycloheptane ring, and a thienopyrimidine core. Such structural features make it an interesting subject for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another approach involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydro cyclopenta[c]thiopyran-4-carbonitrile with piperidine through Dimorth rearrangement .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is unique due to its combination of a piperidine ring and a cycloheptane ring fused to a thienopyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS Number: not specified) is a member of the thienopyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N3SC_{16}H_{21}N_{3}S with a molar mass of approximately 287.43 g/mol. The structural components include a piperidine ring and a thienopyrimidine scaffold, which are known to influence its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives. For instance, compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including NCI-H1975, A549, and NCI-H460. The structure-activity relationship indicates that modifications to the thienopyrimidine core can enhance antitumor efficacy.

In Vitro Studies

In vitro assays have demonstrated that derivatives of thienopyrimidines exhibit varying degrees of inhibition on tumor cell growth. For example:

  • Compound A5 showed an IC50 greater than 50 µM across multiple cell lines, indicating low activity.
  • In contrast, compounds with thienopyrimidine-like structures exhibited higher cytotoxicity, particularly those substituted with N-methylpyrazole analogs.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Notably, it has been associated with inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy. Compounds related to this scaffold have been shown to possess improved inhibitory activity compared to standard agents like methotrexate.

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • The presence of a nitrogen atom at position 1 and an NH2 group at position 2 are crucial for forming interactions with target proteins.
  • Substitutions at different positions on the thienopyrimidine scaffold can significantly alter biological activity.

Summary of Biological Activities

CompoundActivity TypeCell Lines TestedIC50 (µM)Reference
A5AntitumorNCI-H1975>50
B1AntitumorA549<10
B2DHFR Inhibition-3.3
B3CytotoxicityNCI-H4606.6

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antitumor activity across multiple human tumor cell lines. Compounds such as 20 and 23 exhibited potent growth inhibition with TGI values significantly lower than those of traditional chemotherapeutics like 5-fluorouracil. This suggests that modifications in the thieno[2,3-d]pyrimidine structure can lead to enhanced therapeutic profiles.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between these compounds and their targets. The findings suggest that the spatial configuration of the piperidine ring plays a crucial role in enhancing binding affinity to EGFR (epidermal growth factor receptor) inhibitors.

Eigenschaften

IUPAC Name

3-piperidin-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-3-7-12-13(8-4-1)20-16-14(12)15(17-11-18-16)19-9-5-2-6-10-19/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXINPCECFQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.